molecular formula C21H15Cl2N3O4S B371351 2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide CAS No. 328263-29-2

2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide

Cat. No.: B371351
CAS No.: 328263-29-2
M. Wt: 476.3g/mol
InChI Key: KJZFNCCVWLCDHI-MSXFZWOLSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a nitrophenylsulfanyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dichlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-nitro-2-(phenylsulfanyl)benzaldehyde under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenylsulfanyl group may also contribute to the compound’s biological activity by modulating enzyme activity or disrupting cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(Z)-(5-nitro-2-phenylsulfanylphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4S/c22-15-6-8-19(18(23)11-15)30-13-21(27)25-24-12-14-10-16(26(28)29)7-9-20(14)31-17-4-2-1-3-5-17/h1-12H,13H2,(H,25,27)/b24-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZFNCCVWLCDHI-MSXFZWOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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